molecular formula C22H17BrN4O4S B307600 1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B307600
M. Wt: 513.4 g/mol
InChI Key: ZGKAPAFRPNGPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” is a synthetic organic compound that belongs to the class of triazino-benzoxazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and triazino-benzoxazepine core structures, followed by the introduction of the acetyl and allylthio groups. Common reagents and conditions include:

    Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS).

    Cyclization: Formation of the triazino-benzoxazepine core through cyclization reactions.

    Thioether Formation: Introduction of the allylthio group using allylthiol and a suitable base.

    Acetylation: Addition of the acetyl group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group may yield sulfoxides or sulfones, while substitution of the bromo group may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    DNA Interaction: Interacting with DNA to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-Acetyl-3-(methylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 7-Acetyl-3-(ethylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

The unique structural features of “1-[3-(ALLYLSULFANYL)-6-(6-BROMO-1,3-BENZODIOXOL-5-YL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” include the presence of the allylthio group and the specific arrangement of the triazino-benzoxazepine core

Properties

Molecular Formula

C22H17BrN4O4S

Molecular Weight

513.4 g/mol

IUPAC Name

1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C22H17BrN4O4S/c1-3-8-32-22-24-20-19(25-26-22)13-6-4-5-7-16(13)27(12(2)28)21(31-20)14-9-17-18(10-15(14)23)30-11-29-17/h3-7,9-10,21H,1,8,11H2,2H3

InChI Key

ZGKAPAFRPNGPIB-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC5=C(C=C4Br)OCO5

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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